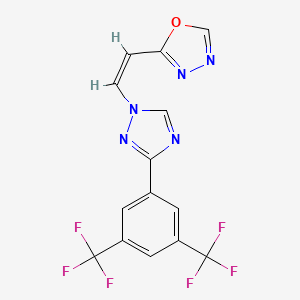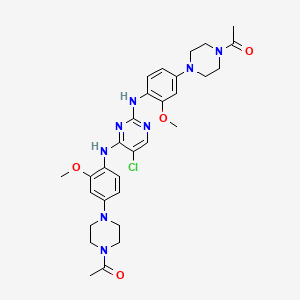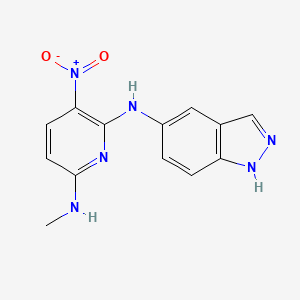![molecular formula C25H35NO7 B608453 (2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide CAS No. 23498-37-5](/img/structure/B608453.png)
(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lankacidinol is an antibiotic with antitumor and immunosuppressive activities.
Scientific Research Applications
Antibacterial Activity
This chemical compound has been studied for its potential as an antibacterial agent. In research on lankacidin group antibiotics, certain N-acyl analogs of lankacidin, which are structurally similar to the compound , have shown significant in vitro antibacterial activity. This activity is related to the compound's ability to penetrate bacterial cell membranes and inhibit polypeptide synthesis (McFarland et al., 1984).
Spin Labeling in Chemistry
Spin labeling, a technique used in chemical research, employs compounds like the one mentioned for labeling purposes in molecular studies. For instance, dihydroxy-substituted aminoxyl spin labels derived from similar compounds have been synthesized for use in studying molecular interactions (Zhang & Shen, 1993).
Anticancer Drug Design
In the search for new anticancer drugs, analogs of compounds with similar structures have been investigated. These studies have found that certain modifications can result in compounds with therapeutic indexes significantly higher than those of known anticancer drugs, thereby offering potential in cancer treatment (Sosnovsky et al., 1986).
Antileukemic Activities
In the field of antileukemic drug research, derivatives of naturally occurring compounds structurally related to the compound have been synthesized. These derivatives, such as symbioramide, have been evaluated for their antileukemic activities, providing insights into potential therapeutic applications (Azuma et al., 2003).
Thromboxane-Mediated Vasoconstriction Inhibition
Studies have shown that compounds structurally similar to the compound can inhibit thromboxane-mediated vasoconstriction, a process involved in cardiovascular diseases. This inhibition is due to the blockade of the vascular smooth muscle cell thromboxane receptor, suggesting potential applications in treating cardiovascular complications (Pfister et al., 2004).
properties
CAS RN |
23498-37-5 |
|---|---|
Molecular Formula |
C25H35NO7 |
Molecular Weight |
461.55 |
IUPAC Name |
(R)-N-((1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl)-2-hydroxypropanamide |
InChI |
InChI=1S/C25H35NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16-21,27-29H,9,13H2,1-5H3,(H,26,31)/b10-8+,11-7+,14-6+,15-12+/t16-,17-,18+,19-,20-,21-,25+/m1/s1 |
InChI Key |
FUDDPCATVZFGCZ-SQFDTGPGSA-N |
SMILES |
O[C@H](C)C(N[C@H](/C=C(C)/C=C/[C@@H](O)C/C=C(C)/C=C/[C@@H](O)C[C@@]1([H])O2)[C@](C([C@@H]1C)=O)(C)C2=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lankacidinol; T-2636 F; T 2636 F; T2636 F; Antibiotic T 2636F; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)



